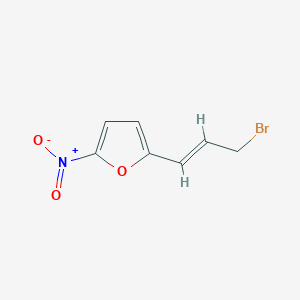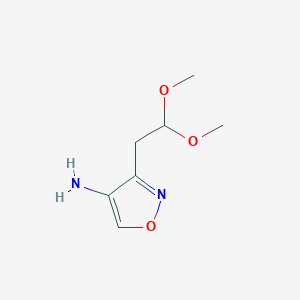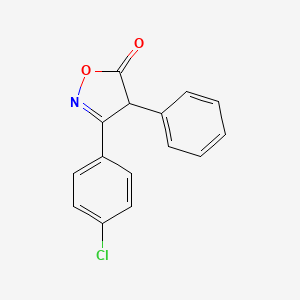
Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- is a synthetic organic compound characterized by the presence of a bromine atom, a pyrrolidine ring, and an ethoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- typically involves multiple steps:
Ethoxylation: The ethoxy group is introduced via an etherification reaction, often using ethyl bromide and a base like potassium carbonate.
Pyrrolidinylation: The pyrrolidine ring is attached through a nucleophilic substitution reaction, where the ethoxy group reacts with pyrrolidine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted by various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions of brominated phenyl derivatives with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the pyrrolidine ring and bromine atom can impart significant biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and pyrrolidine ring can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(4-dimethylamino-phenyl)-ethanone
- 2-Bromo-1-(4-methylthio)phenyl)ethanone
- 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxy-phenyl)-ethanone
Uniqueness
Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring and ethoxy group differentiates it from other brominated ethanones, providing unique opportunities for chemical modifications and applications.
This detailed overview provides a comprehensive understanding of Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
| 79010-27-8 | |
Molekularformel |
C14H18BrNO2 |
Molekulargewicht |
312.20 g/mol |
IUPAC-Name |
1-[5-bromo-2-(2-pyrrolidin-1-ylethoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H18BrNO2/c1-11(17)13-10-12(15)4-5-14(13)18-9-8-16-6-2-3-7-16/h4-5,10H,2-3,6-9H2,1H3 |
InChI-Schlüssel |
YEXVGGMQLNFKAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCCN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)


![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)
